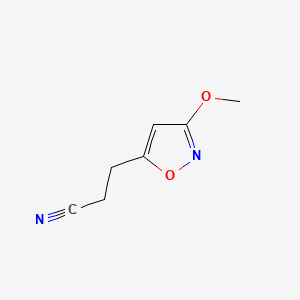
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is an organic compound with a unique structure that combines an indene moiety with an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indene-5-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Ketone Formation: Finally, the amine is reacted with an appropriate ketone precursor to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and ketones.
Scientific Research Applications
2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the active site of kinases, inhibiting their activity and thus affecting various signaling pathways.
Receptor Binding: It can also bind to certain receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with a carboxamide group instead of a ketone.
2-Amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one: Similar structure but with a propanone group instead of ethanone.
Uniqueness
2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is unique due to its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanone |
InChI |
InChI=1S/C11H13NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2 |
InChI Key |
AFYWOVWRZROBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


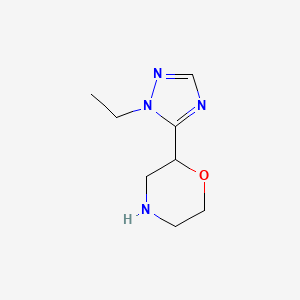
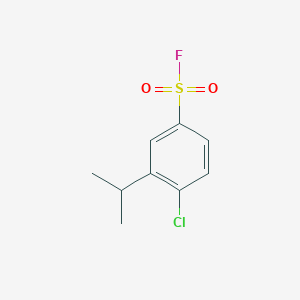
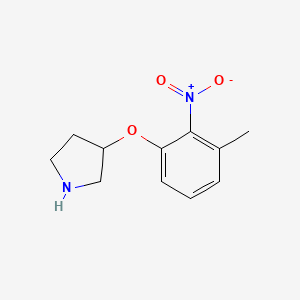

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
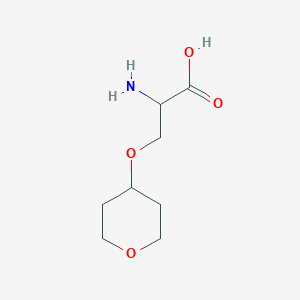
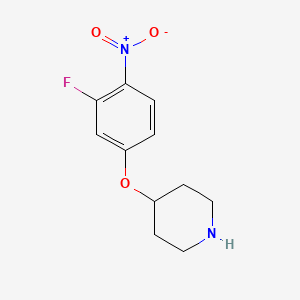





![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
